Isopropylhydrazine sulphate

Description

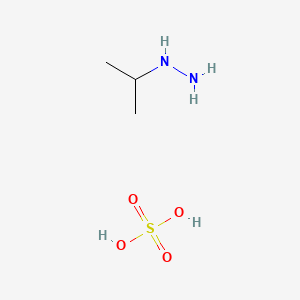

Isopropylhydrazine sulphate (C₃H₁₀N₂·H₂SO₄) is a hydrazine derivative with a substituted isopropyl group. Structurally, it consists of a hydrazine backbone (N–NH₂) bonded to an isopropyl group (CH(CH₃)₂). The sulphate salt form enhances stability and solubility, making it suitable for pharmaceutical and chemical synthesis applications. It is historically linked to the hepatotoxic metabolite of the antidepressant drug iproniazid (1-isonicotinoyl-2-isopropylhydrazine), which was withdrawn from clinical use due to severe liver injury .

Key properties include:

Properties

CAS No. |

68143-29-3 |

|---|---|

Molecular Formula |

C3H12N2O4S |

Molecular Weight |

172.21 g/mol |

IUPAC Name |

propan-2-ylhydrazine;sulfuric acid |

InChI |

InChI=1S/C3H10N2.H2O4S/c1-3(2)5-4;1-5(2,3)4/h3,5H,4H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

PECRFPZAFZIMEN-UHFFFAOYSA-N |

SMILES |

CC(C)NN.OS(=O)(=O)O |

Canonical SMILES |

CC(C)NN.OS(=O)(=O)O |

Other CAS No. |

68143-29-3 |

Related CAS |

2257-52-5 (Parent) |

Origin of Product |

United States |

Comparison with Similar Compounds

Acetylhydrazine

- Structure : CH₃CONH–NH₂.

- Metabolic pathway : Derived from isoniazid (antituberculosis drug), acetylhydrazine is oxidized by hepatic microsomes to reactive acylating species.

- Toxicity : Less hepatotoxic than isopropylhydrazine. The Km value for covalent binding of acetylhydrazine to rat liver microsomes is 10× higher than that of isopropylhydrazine, indicating lower affinity for metabolic activation .

- Applications : Used in drug metabolism studies but avoided in therapeutics due to toxicity concerns .

Phenylhydrazine

- Structure : C₆H₅NH–NH₂.

- Reactivity : Forms stable hydrazones with carbonyl compounds, utilized in analytical chemistry (e.g., sugar detection).

- Toxicity : Causes hemolytic anemia and methemoglobinemia. Unlike isopropylhydrazine, its toxicity is less dependent on P-450 activation and more on direct oxidative stress .

Methylhydrazine

- Structure : CH₃NH–NH₂.

- Applications : Rocket propellant and precursor in agrochemical synthesis.

- Toxicity: Highly carcinogenic; induces DNA alkylation.

Comparative Toxicity and Metabolic Activation

Table 1: Toxicity and Metabolic Profiles of Hydrazine Derivatives

¹Data from rodent studies ().

²Estimated from hydrazine class toxicity ().

Mechanistic Insights :

- Isopropylhydrazine’s hepatotoxicity is potentiated by phenobarbital (P-450 inducer) and inhibited by piperonyl butoxide (P-450 inhibitor), confirming enzyme-dependent bioactivation .

Solubility and Stability

- Isopropylhydrazine sulphate’s solubility in polar solvents (e.g., water, ethanol) exceeds that of non-salt forms, facilitating its use in pharmaceutical intermediates .

- Comparative solubility data ():

- Isopropylhydrazine : Insoluble in hexane; soluble in IPA, MeOH.

- Acetylhydrazine : Soluble in water, DMSO.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.